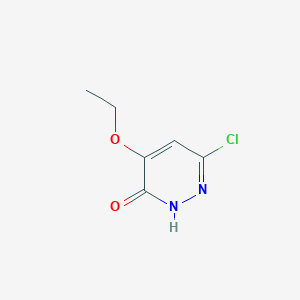

6-chloro-4-ethoxy-3(2H)-pyridazinone

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the chemical sciences. Their ubiquity in nature is exemplified by their presence in essential biomolecules such as DNA, chlorophyll, and vitamins. In medicinal chemistry, heterocyclic scaffolds form the core of a vast number of pharmaceutical agents, owing to their ability to engage in a wide array of biological interactions. The unique electronic and conformational properties imparted by the heteroatoms allow for fine-tuning of a molecule's physicochemical characteristics, making them indispensable tools in drug design and materials science.

Overview of Pyridazinone Derivatives in Research Context

Among the diverse families of heterocyclic compounds, pyridazinone derivatives have garnered considerable attention from the scientific community. The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, is a versatile pharmacophore. scispace.com This structural motif is associated with a broad spectrum of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. scispace.com The adaptability of the pyridazinone ring system to various chemical modifications allows for the synthesis of large libraries of compounds for biological screening, making it a privileged scaffold in the quest for novel therapeutic agents.

Pyridazinone derivatives can be systematically classified based on the substitution pattern on the core ring. The numbering of the pyridazinone ring begins at one of the nitrogen atoms and proceeds around the ring. The position of the carbonyl group is a key feature, with 3(2H)-pyridazinones and 4,5-dihydro-3(2H)-pyridazinones being common examples. Further classification is based on the nature and position of substituents attached to the carbon and nitrogen atoms of the ring.

For instance, in 6-chloro-4-ethoxy-3(2H)-pyridazinone , the nomenclature indicates:

A pyridazinone ring with the carbonyl group at position 3 and a hydrogen on the nitrogen at position 2.

A chloro substituent at position 6.

An ethoxy group at position 4.

This systematic naming provides a clear and unambiguous description of the molecule's structure.

The exploration of pyridazinone chemistry dates back several decades, initially driven by the pursuit of novel agrochemicals and dyes. Early research focused on the fundamental synthesis and reactivity of the pyridazinone ring system. Over time, the discovery of potent biological activities associated with certain pyridazinone derivatives shifted the research focus towards medicinal chemistry. This has led to the development of a number of pyridazinone-containing drugs with diverse therapeutic applications. The continuous evolution of synthetic methodologies has further expanded the accessible chemical space of pyridazinone analogs, fueling ongoing research and development efforts.

Research Focus on Substituted 3(2H)-Pyridazinones, Including 6-chloro-4-ethoxy-3(2H)-pyridazinone Analogs

Substituted 3(2H)-pyridazinones are a particularly well-studied class of pyridazinone derivatives due to their pronounced and varied biological effects. scispace.com The substitution at various positions of the 3(2H)-pyridazinone ring has been shown to be a powerful strategy for modulating their pharmacological profile.

While specific, in-depth research dedicated solely to 6-chloro-4-ethoxy-3(2H)-pyridazinone is not extensively documented in publicly available scientific literature, the study of its structural analogs provides valuable insights into the potential properties and research interest in this compound. The presence of a chloro group at the 6-position and an ethoxy group at the 4-position suggests a molecule designed to explore specific structure-activity relationships.

Research on analogous compounds often investigates how different substituents influence factors such as:

Receptor Binding Affinity: The nature of the substituent can dramatically alter how the molecule interacts with biological targets.

Pharmacokinetic Properties: Substituents can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Physicochemical Properties: Modifications can impact solubility, lipophilicity, and other properties crucial for biological activity.

The synthesis of compounds like 6-chloro-4-ethoxy-3(2H)-pyridazinone is typically pursued within the framework of a medicinal chemistry program aimed at optimizing a lead compound for a specific biological target. The systematic variation of substituents, such as the chloro and ethoxy groups in this case, allows researchers to build a comprehensive understanding of the structure-activity landscape.

Below is a data table of representative substituted 3(2H)-pyridazinone derivatives and their reported biological activities, illustrating the diverse potential of this scaffold.

| Compound Name | Substituents | Reported Biological Activity |

| 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)-3(2H)-pyridazinone | 6-(4-chlorophenoxy), 2-(2-hydroxyethyl) | Antimicrobial, Anti-inflammatory ontosight.ai |

| 5-Amino-4-chloropyridazin-3(2H)-one | 5-amino, 4-chloro | Herbicide metabolite nih.gov |

| 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | Complex substituent at position 6 | Potential anti-inflammatory, antitumor, antifungal nih.gov |

Interactive Data Table

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-ethoxy-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-4-3-5(7)8-9-6(4)10/h3H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYYVSZROINZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NNC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Pyridazinone Systems

Strategies for the Construction of the Pyridazinone Ring System

The formation of the pyridazinone core can be achieved through several synthetic routes, with cyclocondensation and hydrazinolysis being two of the most prominent methods. These strategies offer versatility in accessing a variety of substituted pyridazinone derivatives.

Cyclocondensation Reactions in Pyridazinone Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazinone rings. This approach typically involves the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. The reaction proceeds through the formation of a dihydropyridazinone intermediate, which can then be oxidized to the aromatic pyridazinone.

A common and versatile method for the preparation of pyridazinones involves the condensation of γ-keto acids with hydrazine hydrate (B1144303). orgsyn.orgresearchgate.net The initial reaction forms a hydrazone, which then undergoes intramolecular cyclization to yield a dihydropyridazinone. Subsequent dehydrogenation, often facilitated by a suitable oxidizing agent or through tautomerization in the presence of an existing double bond, leads to the formation of the pyridazinone ring. The choice of substituents on the starting γ-keto acid allows for the introduction of various functionalities onto the pyridazinone core.

Another important cyclocondensation approach utilizes maleic anhydride (B1165640) derivatives and hydrazine. This method is particularly useful for the synthesis of pyridazinediones. semanticscholar.org The reaction of maleic anhydride with hydrazine hydrate leads to the formation of maleic hydrazide (3,6-dihydroxypyridazine), a key intermediate in the synthesis of various pyridazinone derivatives.

Application of Hydrazinolysis in Forming Pyridazinone Cores

Hydrazinolysis, the cleavage of a bond by reaction with hydrazine, is another effective method for the construction of the pyridazinone ring system. This strategy often employs heterocyclic precursors that can undergo ring-opening and subsequent recyclization in the presence of hydrazine to form the desired pyridazinone.

For instance, substituted furanones can serve as precursors for pyridazinones. The reaction of a furanone with hydrazine hydrate can lead to the opening of the furan (B31954) ring, followed by cyclization to form the pyridazinone. This method provides a route to pyridazinones with specific substitution patterns depending on the substituents present on the starting furanone.

Targeted Synthesis of Substituted Pyridazinone Derivatives

The synthesis of specifically substituted pyridazinone derivatives like 6-chloro-4-ethoxy-3(2H)-pyridazinone requires a strategic approach that combines the construction of the pyridazinone ring with regioselective functionalization. A plausible and efficient synthetic pathway involves the preparation of a key intermediate, 4,6-dichloro-3(2H)-pyridazinone, followed by selective substitution reactions.

A common starting material for this synthesis is maleic hydrazide. Treatment of maleic hydrazide with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity, leads to the formation of 3,6-dichloropyridazine (B152260). nih.gov Subsequent hydrolysis of 3,6-dichloropyridazine can yield the desired 4,6-dichloro-3(2H)-pyridazinone. It is important to control the reaction conditions to favor the formation of the desired dichloropyridazinone.

Regioselective Functionalization at Pyridazinone Ring Positions

Once the pyridazinone ring system is established, further modifications can be made through regioselective functionalization. The electronic nature of the pyridazinone ring, with its two adjacent nitrogen atoms, influences the reactivity of the different ring positions, allowing for targeted introduction of substituents.

The introduction of halogen atoms, particularly chlorine, onto the pyridazinone ring is a crucial step in the synthesis of many biologically active compounds. Chlorination can be achieved through various methods, depending on the starting material and the desired regioselectivity.

As mentioned, the reaction of maleic hydrazide with phosphorus oxychloride is a primary method for producing dichlorinated pyridazine (B1198779) derivatives. nih.gov Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that can convert the hydroxyl groups of maleic hydrazide into chlorine atoms. researchgate.netrsc.orgsciencemadness.org The reaction conditions, such as temperature and the use of co-reagents like phosphorus pentachloride, can be optimized to achieve high yields of the desired dichlorinated product. orgsyn.orgyoutube.com

The resulting 4,6-dichloro-3(2H)-pyridazinone is a versatile intermediate. The two chlorine atoms exhibit different reactivities towards nucleophilic substitution, which allows for selective functionalization.

The introduction of an ethoxy group onto the pyridazinone ring can be achieved through a nucleophilic substitution reaction, where an ethoxide ion displaces a suitable leaving group, such as a chlorine atom. The regioselectivity of this reaction is of paramount importance for the synthesis of 6-chloro-4-ethoxy-3(2H)-pyridazinone.

Starting with 4,6-dichloro-3(2H)-pyridazinone, the chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the chlorine atom at the 6-position. This is due to the electronic influence of the adjacent carbonyl group and the nitrogen atom at the 2-position. Therefore, the reaction of 4,6-dichloro-3(2H)-pyridazinone with one equivalent of sodium ethoxide in a suitable solvent, such as ethanol, at a controlled temperature is expected to yield the desired 6-chloro-4-ethoxy-3(2H)-pyridazinone with high regioselectivity.

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to ensure the selective monosubstitution and to avoid the formation of the disubstituted product, 4,6-diethoxy-3(2H)-pyridazinone.

Interactive Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of 6-chloro-4-ethoxy-3(2H)-pyridazinone

| Compound/Reagent | Structure | Role in Synthesis |

| Maleic hydrazide | C₄H₄N₂O₂ | Starting material for the pyridazinone ring |

| Phosphorus oxychloride (POCl₃) | Cl₃OP | Chlorinating agent |

| 4,6-dichloro-3(2H)-pyridazinone | C₄H₂Cl₂N₂O | Key dichlorinated intermediate |

| Sodium ethoxide (NaOEt) | C₂H₅NaO | Ethoxylating agent |

| 6-chloro-4-ethoxy-3(2H)-pyridazinone | C₆H₇ClN₂O₂ | Target compound |

Table 2: Synthetic Steps and Typical Reaction Conditions

| Step | Transformation | Reagents and Conditions |

| 1 | Chlorination | Maleic hydrazide, Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅), Heat |

| 2 | Regioselective Ethoxylation | 4,6-dichloro-3(2H)-pyridazinone, Sodium ethoxide (NaOEt), Ethanol, Controlled temperature |

N-Substitution Reactions on the Pyridazinone Ring

The nitrogen atom at the 2-position (N-2) of the 3(2H)-pyridazinone ring is a common site for substitution, allowing for the introduction of various alkyl and aryl groups to modify the molecule's properties. This N-substitution is typically achieved through alkylation reactions using alkylating agents in the presence of a base.

A prevalent method involves the reaction of a 6-substituted-3(2H)-pyridazinone with reagents like ethyl bromoacetate (B1195939) or other alkyl halides in a suitable solvent such as acetone, with potassium carbonate serving as the base. nih.govnih.gov This reaction proceeds via nucleophilic attack from the deprotonated ring nitrogen onto the electrophilic carbon of the alkylating agent. For instance, the reaction of a 6-(substituted)-3(2H)-pyridazinone with ethyl bromoacetate yields the corresponding ethyl 2-(6-substituted-3-oxo-pyridazin-1(6H)-yl)acetate. nih.gov This ester can be further converted into an acetohydrazide by treatment with hydrazine hydrate, providing a key intermediate for synthesizing more complex derivatives. nih.govnih.gov

The choice of reagents and conditions can be tailored to introduce a wide variety of functional groups at the N-2 position, demonstrating the versatility of this synthetic handle.

Table 1: Examples of N-Substitution Reactions on the Pyridazinone Ring

| Starting Material | Reagent | Base / Solvent | Product |

| 6-(substituted)-3(2H)-pyridazinone | Ethyl bromoacetate | K₂CO₃ / Acetone | Ethyl 6-(substituted)-3(2H)-pyridazinone-2-yl-acetate |

| 6-(substituted)-3(2H)-pyridazinone-2-yl-acetate | Hydrazine hydrate | Ethanol | 6-(substituted)-3(2H)-pyridazinone-2-yl-acetohydrazide |

Advanced Synthetic Techniques for Pyridazinone Derivatives

Continuous flow chemistry is an advanced synthetic technology that is increasingly being adopted for the synthesis of heterocyclic compounds, including pyridazinone derivatives. nih.govmdpi.com This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. bohrium.commdpi.com

The primary advantages of flow chemistry include significantly enhanced heat and mass transfer, precise control over reaction parameters like temperature and residence time, and improved safety, especially when handling hazardous reagents or intermediates. sci-hub.semt.comresearchgate.net These features often lead to higher yields, better product quality, and reduced reaction times compared to conventional batch processes. bohrium.com For the multi-step synthesis often required for complex pyridazinone derivatives, flow systems can be designed to "telescope" reactions, where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps. mdpi.com This approach improves efficiency and reduces solvent waste, aligning with the principles of green chemistry. nih.govsci-hub.se

While specific applications to 6-chloro-4-ethoxy-3(2H)-pyridazinone are not extensively detailed, the principles of flow chemistry are broadly applicable to the synthesis of pyridazinone scaffolds. uc.ptnih.gov The precise control offered by these systems is particularly beneficial for managing exothermic reactions and unstable intermediates that can be a part of pyridazinone ring formation or derivatization.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Heterocycles

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Control | Less precise; potential for temperature/concentration gradients. | Highly precise control over temperature, pressure, and residence time. mt.com |

| Safety | Higher risk with large volumes of hazardous materials or exothermic reactions. | Inherently safer due to small reaction volumes at any given time. researchgate.net |

| Scalability | Often requires re-optimization for scale-up. | More straightforward to scale by running the system for longer periods. |

| Efficiency | Can be time-consuming with multiple workup/isolation steps. | Faster reaction times and potential for integrated, multi-step synthesis. mdpi.com |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent reaction conditions. sci-hub.se |

The pyridazinone core can be constructed through several synthetic strategies, with the most common being the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.

One of the most versatile and widely used methods involves the reaction of a γ-ketoacid with hydrazine hydrate. nih.goviglobaljournal.comnih.gov The γ-ketoacid precursor is often synthesized via Friedel-Crafts acylation of an aromatic compound with an anhydride like succinic anhydride. scispace.com This route provides direct access to 4,5-dihydropyridazin-3(2H)-ones, which can then be dehydrogenated to form the aromatic pyridazinone ring. nih.govnih.gov

An alternative approach starts with a 2-hydroxy-4-oxoalkanoic acid, which upon condensation with hydrazine, undergoes spontaneous dehydration to directly yield the aromatic pyridazin-3(2H)-one, bypassing the need for a separate oxidation step. thieme-connect.de A one-pot variation of this involves the condensation of a methyl ketone with glyoxylic acid, followed by cyclization with hydrazine. thieme-connect.de These methods offer different advantages in terms of starting material availability, reaction conditions, and the substitution patterns achievable on the final pyridazinone ring.

Table 3: Comparative Analysis of Major Synthetic Routes to Pyridazinone Scaffolds

| Synthetic Route | Starting Materials | Key Intermediate | Advantages | Disadvantages |

| Route 1: γ-Ketoacid Cyclization | γ-Ketoacid, Hydrazine Hydrate | 4,5-Dihydropyridazin-3(2H)-one | Widely applicable, versatile for various substituents. iglobaljournal.com | Requires a separate dehydrogenation step to form the aromatic ring. nih.gov |

| Route 2: 2-Hydroxy-4-oxo Acid Cyclization | 2-Hydroxy-4-oxoalkanoic acid, Hydrazine Hydrate | 4-Hydroxy-4,5-dihydropyridazin-3(2H)-one | Direct formation of the aromatic pyridazinone ring via spontaneous dehydration. thieme-connect.de | Starting materials may be less accessible than γ-ketoacids. |

| Route 3: One-Pot Ketone/Glyoxylic Acid | Methyl Ketone, Glyoxylic Acid, Hydrazine Hydrate | Aldol Adduct | Efficient one-pot procedure. thieme-connect.de | Scope may be limited by the reactivity of the starting ketone. |

Chemical Reactivity and Derivatization of Pyridazinone Cores

The chlorine atom in 6-chloro-4-ethoxy-3(2H)-pyridazinone renders the C-6 position of the pyridazinone ring electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. nih.govnih.gov

This reactivity is a cornerstone for the derivatization of halogenated pyridazinones. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. For example, the reaction of 3,6-dichloropyridazine with substituted phenylpiperazines results in the substitution of one chlorine atom. unich.it Subsequent hydrolysis can convert the second chloro group into a carbonyl, forming the pyridazinone ring. unich.it The remaining chloro-substituent on the pyridazinone can then be further displaced. This sequential substitution allows for the controlled introduction of different functional groups at various positions on the ring. The reactivity is highly dependent on the reaction conditions and the nature of the nucleophile. researchgate.net

Table 4: Examples of Nucleophiles in SNAr Reactions with Chloro-Pyridazines/Pyridazinones

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

| N-Nucleophiles | Phenylpiperazine, Amines | Amino, Piperazinyl |

| O-Nucleophiles | Alkoxides, Hydroxide | Alkoxy, Hydroxy (Keto) |

| S-Nucleophiles | Thiolates, Bisulfide | Thioether, Thione |

The pyridazinone ring system can undergo both oxidation and reduction reactions, enabling further chemical transformations. A key oxidation reaction is the dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones to create the corresponding aromatic 3(2H)-pyridazinone. wikipedia.org This aromatization is a crucial step in many synthetic routes and is commonly achieved using reagents like bromine in acetic acid. nih.govnih.gov Other oxidizing agents such as selenium dioxide and manganese(IV) oxide have also been employed for this transformation. researchgate.net

Conversely, reduction reactions can also be performed on the pyridazinone core. Catalytic hydrogenation, for example, can reduce the endocyclic double bond of the pyridazinone ring. Pyridazinones can also be reduced to piperidines using hydrogen with a catalyst or sodium in ethanol. uoanbar.edu.iq These reactions alter the electronic properties and geometry of the ring system, providing access to saturated or partially saturated heterocyclic structures. The specific outcome of the reaction depends on the chosen reducing agent and the substrate's substitution pattern.

Ring Closure Reactions and Formation of Fused Pyridazino Systems

The pyridazinone nucleus, particularly when appropriately substituted, serves as a versatile scaffold for the construction of various fused heterocyclic systems. The presence of reactive sites on the 6-chloro-4-ethoxy-3(2H)-pyridazinone moiety allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic structures with potential applications in medicinal and materials chemistry. These reactions often proceed via nucleophilic substitution, where a suitably positioned nucleophile on a side chain displaces either the chloro or the ethoxy group, or attacks a carbon atom of the pyridazinone ring.

The nature of the fused ring system formed is highly dependent on the type of nucleophile, the length of the side chain connecting it to the pyridazinone core, and the reaction conditions employed. For instance, the introduction of a side chain with a terminal hydroxyl or amino group can lead to the formation of pyridazino-oxazine or pyridazino-diazepine derivatives, respectively.

A notable example involves the reaction of 5-(o-aminophenylthio)-4-chloro-2-methyl-3(2H)-pyridazinone with sodium ethoxide, which results in an unusual displacement reaction to form a 3-methyl-10H-benzo[b]pyridazino[4,5-e] tandfonline.comnih.govthiazine-4(3H)-one. jst.go.jp This highlights the potential for intramolecular cyclization to occur at the C-4 position by displacement of the chloro group. While this specific example involves a different substitution pattern, it underscores the reactivity of the C-4 chloro substituent in facilitating ring closure.

In the context of 6-chloro-4-ethoxy-3(2H)-pyridazinone, a hypothetical reaction scheme could involve the initial substitution of the ethoxy group with a bifunctional nucleophile, followed by an intramolecular cyclization. The chloro group at the 6-position can also be a site for cyclization, particularly in the presence of a strong nucleophile. The formation of these fused systems is a powerful strategy for expanding the chemical space of pyridazinone derivatives and exploring their structure-activity relationships.

The synthesis of novel fused pyridazino systems is an active area of research, with various strategies being developed to access structurally diverse compounds. mdpi.comnih.gov These methods often utilize transition metal-catalyzed cross-coupling reactions to introduce complex side chains onto the pyridazinone ring, which can then undergo cyclization to form the desired fused systems. scispace.com

Table 1: Examples of Fused Pyridazino Systems via Ring Closure Reactions

| Starting Material Type | Reagent/Condition | Fused System Formed | Reference |

|---|---|---|---|

| 5-(o-aminophenylthio)-4-chloro-2-methyl-3(2H)-pyridazinone | Sodium ethoxide | 3-methyl-10H-benzo[b]pyridazino[4,5-e] tandfonline.comnih.govthiazine-4(3H)-one | jst.go.jp |

| 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Hydrazine hydrate | 4(6H)-amino-3-hydrazino-7-(2-thienyl)pyridazino[3,4-e] tandfonline.comnih.govgoogle.comtriazine | mdpi.com |

| 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one | 2-formylphenylboronic acid, then ammonia | Unsubstituted tricyclic pyridazinones | scispace.com |

Electrophilic Aromatic Substitution on Pyridazinone Derivatives

The pyridazinone ring is generally considered to be electron-deficient due to the presence of two adjacent nitrogen atoms, which exert an electron-withdrawing inductive effect. This inherent electronic nature deactivates the ring towards electrophilic aromatic substitution reactions. researchgate.net The reactivity of the pyridazinone system is further influenced by the substituents present on the ring.

In the case of 6-chloro-4-ethoxy-3(2H)-pyridazinone, the chloro and ethoxy groups have opposing electronic effects. The chlorine atom is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, the ethoxy group is an activating group due to its electron-donating resonance effect, also directing to the ortho and para positions.

The interplay of these effects, combined with the inherent deactivation of the pyridazinone ring, makes predicting the regioselectivity of electrophilic substitution challenging. It is generally expected that any electrophilic attack will be difficult and require harsh reaction conditions. The low reactivity of azines like pyridazine towards electrophilic substitution is attributed to the fact that their highest occupied molecular orbitals (HOMOs) are often not π orbitals, which is a key requirement for this type of reaction. researchgate.net

However, the presence of activating groups can, in some cases, enable electrophilic substitution to occur. For pyrimidines, another electron-deficient diazine system, the presence of two or three activating groups is often necessary for the successful introduction of an electrophile. researchgate.net By analogy, the ethoxy group on the 6-chloro-4-ethoxy-3(2H)-pyridazinone ring might provide sufficient activation for certain electrophilic substitutions, although the deactivating effect of the chloro group and the pyridazinone core itself will likely lead to low yields and a mixture of products.

The potential sites for electrophilic attack on the 6-chloro-4-ethoxy-3(2H)-pyridazinone ring are the C-5 position. The directing effects of the ethoxy group (ortho, para-directing) and the chloro group (ortho, para-directing) would influence the substitution pattern. Given the positions of the existing substituents, the C-5 position is the most likely site for substitution, being ortho to the activating ethoxy group.

Table 2: Factors Influencing Electrophilic Aromatic Substitution on 6-chloro-4-ethoxy-3(2H)-pyridazinone

| Factor | Influence on Reactivity | Predicted Outcome |

|---|---|---|

| Pyridazinone Ring | Electron-deficient, deactivating | Low reactivity, requires harsh conditions |

| 6-Chloro Group | Inductively withdrawing, deactivating | Decreased reactivity |

| 4-Ethoxy Group | Resonance donating, activating | Increased reactivity at ortho/para positions |

| Overall Electronic Nature | Deactivated system | Substitution is expected to be difficult |

Molecular Structure and Conformation Analysis

Spectroscopic Characterization Techniques for Pyridazinone Derivatives

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. For pyridazinone derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for providing detailed structural information. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for determining the precise arrangement of atoms within pyridazinone derivatives. mdpi.com By analyzing the chemical shifts, coupling constants, and signal intensities, researchers can map out the carbon-hydrogen framework of the molecule.

In ¹H NMR spectra of pyridazinone compounds, the protons on the heterocyclic ring and its substituents exhibit characteristic signals. For instance, the proton on the pyridazinone ring often appears as a singlet in a specific region of the spectrum. iucr.org Protons of substituent groups, such as the ethoxy group in 6-chloro-4-ethoxy-3(2H)-pyridazinone, would show characteristic patterns, typically a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. mdpi.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbonyl carbon (C=O) of the pyridazinone ring typically resonates at a downfield chemical shift, confirming the presence of this key functional group. nih.gov The chemical shifts of the other carbon atoms in the ring and substituents are influenced by their electronic environment, providing further structural confirmation. rsc.org For example, carbons bonded to electronegative atoms like chlorine or oxygen will be shifted further downfield. The structural validation of newly synthesized pyridazinone derivatives is routinely confirmed using both ¹H-NMR and ¹³C-NMR spectral data. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Pyridazinone Scaffolds Note: Data is generalized from various pyridazinone derivatives and may not represent 6-chloro-4-ethoxy-3(2H)-pyridazinone specifically.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| ¹H NMR | Pyridazinone Ring CH | ~6.0 - 8.0 | iucr.org |

| -OCH₂CH₃ (Methylene) | ~4.2 (quartet) | mdpi.com | |

| -OCH₂CH₃ (Methyl) | ~1.3 (triplet) | mdpi.com | |

| ¹³C NMR | C=O (Carbonyl) | ~160 - 168 | mdpi.comrsc.org |

| Pyridazinone Ring C-Cl | Variable, downfield shift | N/A | |

| -OCH₂CH₃ (Methylene/Methyl) | ~61 (CH₂), ~13 (CH₃) | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of pyridazinone compounds. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. nih.gov

The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. Under electron impact (EI) ionization, pyridazinone derivatives undergo characteristic fragmentation, often involving the loss of small molecules like CO, N₂, or side-chain fragments. researchgate.net The fragmentation of the pyridazine (B1198779) ring itself is a key diagnostic feature. ekb.eg In some cases, mass spectra of these compounds show evidence of strong intermolecular hydrogen bonding through the observation of water-clustered ions in the gas phase. growingscience.com This technique is essential for confirming the identity of synthesized pyridazinone derivatives by matching the observed molecular ion peak ([M+H]⁺ or [M-H]⁻) with the calculated molecular weight. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. For pyridazinone derivatives, IR spectra provide clear evidence for key structural features. mdpi.com

The most prominent absorption band for pyridazinones is typically the strong stretching vibration of the carbonyl group (C=O) in the lactam ring, which appears in the region of 1640-1680 cm⁻¹. iucr.orgnih.gov The presence of an N-H bond in 3(2H)-pyridazinones gives rise to a characteristic stretching band around 3200-3300 cm⁻¹. mdpi.com Other vibrations, such as C-Cl, C-O, C=N, and C-H stretches, also appear at their expected frequencies, collectively providing a fingerprint of the molecule's functional groups. mdpi.comnih.gov

Table 2: Characteristic IR Absorption Frequencies for Pyridazinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| N-H | Stretching | ~3200 - 3300 | mdpi.com |

| C=O (Amide/Lactam) | Stretching | ~1640 - 1680 | iucr.orgnih.gov |

| C=N | Stretching | ~1595 - 1612 | mdpi.com |

| C-O (Ether) | Stretching | ~1050 - 1250 | N/A |

| C-Cl | Stretching | ~600 - 800 | N/A |

Crystallographic Studies of Pyridazinone Compounds

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide unambiguous determination of the three-dimensional structure of molecules in the solid state. These studies are crucial for understanding molecular conformation, bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for establishing the molecular structure of crystalline solids. researchgate.netunimi.it For pyridazinone derivatives, this technique reveals the precise geometry of the heterocyclic ring and its substituents. iucr.orgmdpi.com

Studies on various pyridazinone compounds have shown that the pyridazine ring can adopt different conformations, from nearly planar to more distorted forms like a screw-boat conformation, depending on the substituents. iucr.orgiucr.org For example, in one derivative, the 1,6-dihydropyridazine ring was found to be essentially coplanar. nih.gov X-ray analysis provides exact measurements of bond lengths, such as the N-N and C=O bonds within the ring, which are consistent with values for related pyridazinone structures. nih.gov This high-precision data is invaluable for validating the structures proposed by spectroscopic methods and for understanding the subtle electronic and steric effects of different substituents on the molecular geometry. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govtandfonline.com This method maps the crystal environment around a molecule, providing insights into the nature and prevalence of interactions such as hydrogen bonds and van der Waals contacts. researchgate.net

Table 3: Common Intermolecular Contacts in Pyridazinone Crystals from Hirshfeld Analysis

| Interaction Type | Typical Contribution to Hirshfeld Surface | Description | Source |

|---|---|---|---|

| H···H | ~36 - 38% | General van der Waals contacts, most abundant. | nih.govresearchgate.net |

| C···H/H···C | ~18 - 21% | Represents C-H···π or other weak C-H interactions. | nih.govresearchgate.net |

| O···H/H···O | ~6 - 20% | Primarily indicates N-H···O or C-H···O hydrogen bonds. | iucr.orgnih.govresearchgate.net |

| Cl···H/H···Cl | ~10 - 17% | Important in chloro-substituted derivatives. | nih.govnih.gov |

Conformational Preferences and Tautomerism in Pyridazinone Systems

The pyridazinone ring system is a dynamic scaffold whose conformational and tautomeric characteristics are fundamental to its chemical behavior. These properties are heavily influenced by the nature and position of its substituents.

Theoretical and Experimental Investigations of Tautomeric Forms

Pyridazin-3(2H)-one and its derivatives, including 6-chloro-4-ethoxy-3(2H)-pyridazinone, are known to exhibit keto-enol tautomerism. nih.govscispace.com This involves the migration of a proton and the shifting of a double bond, resulting in an equilibrium between the lactam (keto) form and the lactim (enol or hydroxy) form. scispace.com Experimental and theoretical evidence consistently indicates that for most pyridazin-3(2H)-ones, the keto form is thermodynamically more stable and therefore predominates. nih.govresearchgate.net

Theoretical studies employing density functional theory (DFT) at the B3LYP/6-311++G** level have been conducted to elucidate the mechanism of tautomeric conversion for the parent pyridazin-3(2H)-one to its enol form, pyridazin-3-ol. researchgate.net These investigations have considered two primary pathways for this transformation:

A direct intramolecular hydrogen transfer.

An intermolecular double hydrogen transfer involving a dimeric form of the molecule.

The direct transfer is associated with a very high activation energy, largely due to the geometric strain of the four-membered transition state. researchgate.net In contrast, the pathway involving the formation of a dimer presents a significantly lower energy barrier, suggesting it as a more feasible mechanism for tautomerization. researchgate.net The presence of protic polar solvents has also been identified as a factor that can help reduce the activation energy required for the conversion. researchgate.net

Table 1: Calculated Activation Energies for Tautomerization of Pyridazin-3(2H)-one

| Mechanism | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Direct Intramolecular H-Transfer | 42.64 | researchgate.net |

| Intermolecular H-Transfer (via Dimer) | 14.66 | researchgate.net |

While these theoretical calculations were performed on the unsubstituted pyridazinone ring, the fundamental principles apply to derivatives such as 6-chloro-4-ethoxy-3(2H)-pyridazinone. It is therefore expected that this compound exists predominantly in the more stable 3(2H)-pyridazinone keto form.

Dihedral Angle Analysis and Molecular Flattening in Substituted Pyridazinones

Studies on various substituted pyridazinone derivatives illustrate a range of possible conformations:

In the case of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the 1,6-dihydropyridazine ring is reported to be essentially planar, with a maximum atomic deviation of only 0.014 Å. nih.gov The dihedral angle formed between the plane of this pyridazinone ring and the attached benzene (B151609) ring was determined by X-ray analysis to be 40.16°. nih.gov

Conversely, the dihydropyridazine (B8628806) ring in 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one adopts a screw-boat conformation. nih.goviucr.org Despite this non-planar ring, the molecule as a whole is described as being relatively flattened, with the dihedral angle between the central benzene ring and the terminal dihydropyridazine ring being 11.23°. nih.goviucr.org

Table 2: Dihedral Angle Analysis in Substituted Pyridazinone Derivatives

| Compound | Ring A | Ring B | Dihedral Angle (°) | Method | Reference |

|---|---|---|---|---|---|

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | 1,6-Dihydropyridazine | Benzene | 40.16 | X-ray Crystallography | nih.gov |

| 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | Dihydropyridazine | Central Benzene | 11.23 | X-ray Crystallography | nih.goviucr.org |

Structure Activity Relationship Sar Studies of Pyridazinone Derivatives

Positional and Substituent Effects on Biological Activity Profiles

The strategic placement of different functional groups on the pyridazinone ring can lead to substantial changes in biological activity. Key positions that have been extensively studied for substitution include the C-4, C-6, and the nitrogen atom at the 2-position.

Halogenation, particularly chlorination, at the C-6 position of the pyridazinone ring is a common feature in many biologically active derivatives. The presence of a chlorine atom at this position can significantly impact the compound's efficacy and mode of action. For instance, in the context of herbicidal activity, 6-chloro-substituted pyridazinones have been shown to be effective inhibitors of photosystem II (PSII). nih.gov The chlorine atom is thought to play a crucial role in the binding of the molecule to the D1 protein in the PSII complex. nih.gov

The nature of the halogen itself can also modulate activity. While direct comparative studies on a range of halogens at the C-6 position for 4-ethoxy-3(2H)-pyridazinone are limited, research on other pyridazinone series suggests that the size and electronegativity of the halogen can fine-tune the biological response.

Table 1: Influence of C-6 Halogenation on Biological Activity of Pyridazinone Analogs

| Compound/Analog | Halogen at C-6 | Biological Activity | Reference |

|---|---|---|---|

| 6-chloro-pyridazinone derivatives | Chlorine | Herbicidal (PSII inhibition) | nih.gov |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Chlorine | Insecticidal | sarpublication.comgoogle.com |

This table presents data on pyridazinone analogs to infer the potential role of C-6 halogenation.

Alkoxy groups, such as an ethoxy group, at the C-4 position of the pyridazinone ring can also have a profound effect on biological activity. The size and lipophilicity of the alkoxy group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the target site.

In the context of herbicidal pyridazinones, a 4-alkoxy group can be crucial for activity. For example, 3-phenoxy-4-pyridazinol derivatives have been investigated as herbicides. google.com The nature of the substituent at the 4-position can influence the molecule's ability to fit into the binding pocket of its target protein. While specific data on 4-ethoxy-6-chloro-3(2H)-pyridazinone is scarce, studies on related compounds suggest that the presence and nature of an alkoxy group at C-4 are critical determinants of herbicidal efficacy.

For other biological activities, such as anti-inflammatory effects, the substitution at the C-4 position is also significant. For instance, 4-amino-pyridazin-3(2H)-one has been identified as a valid core scaffold for fatty acid-binding protein 4 (FABP4) inhibitors. nih.gov This suggests that the substituent at C-4 plays a key role in molecular recognition by the target protein.

Table 2: Role of C-4 Alkoxy Groups in the Biological Activity of Pyridazinone Analogs

| Compound/Analog | C-4 Substituent | Biological Activity | Reference |

|---|---|---|---|

| 3-phenoxy-4-pyridazinol derivatives | Hydroxyl/Phenoxy | Herbicidal | google.com |

This table provides insights into the importance of C-4 substitution from related pyridazinone analogs.

The nitrogen atom at the 2-position of the 3(2H)-pyridazinone ring is a common site for substitution, and the nature of the N-substituent can dramatically alter the biological activity profile. A wide variety of substituents, from simple alkyl groups to complex aryl and heterocyclic moieties, have been explored.

In a study on N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones, the insecticidal activity was found to be highly dependent on the nature of the N-substituent. sarpublication.comgoogle.com The introduction of different N-substituents can affect the molecule's polarity, steric bulk, and ability to form hydrogen bonds, all of which are critical for its interaction with the target receptor. For example, the presence of a bulky and electronegative group at the 2-position of the benzene (B151609) ring in a -CH2R group was shown to enhance insecticidal activity. sarpublication.com

Similarly, in the development of pyridazinone derivatives as inhibitors of phosphodiesterase 4 (PDE4), the N-substituent plays a key role in determining potency and selectivity. sctm.mk The ability of the N-substituent to form specific interactions within the active site of the enzyme is a critical factor.

Table 3: Impact of N-Substituents on the Biological Activity of Pyridazinone Derivatives

| Core Structure | N-Substituent | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| 5-chloro-6-phenylpyridazin-3(2H)-one | Substituted benzyl | Insecticidal | Bulky, electronegative groups enhance activity. | sarpublication.com |

This table illustrates the general importance of N-substitution in determining the biological activity of pyridazinones.

The introduction of aryl and heterocyclic rings at various positions of the pyridazinone core is a widely used strategy to modulate biological activity. These ring systems can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the target protein, thereby enhancing binding affinity and potency.

For instance, 6-aryl-substituted pyridazinones have been extensively investigated for a range of biological activities. researchgate.net In the context of herbicidal activity, the nature of the aryl substituent at the 6-position can influence the compound's spectrum of weed control. mdpi.com

The attachment of heterocyclic rings can also lead to potent biological activity. For example, pyridazinone derivatives incorporating imidazole (B134444) or 1,2,4-triazole (B32235) moieties have shown anticonvulsant and antitubercular activities. researchgate.net The nitrogen atoms in these heterocyclic rings can act as hydrogen bond acceptors, facilitating stronger binding to the target.

Table 4: Modulation of Pyridazinone Activity by Aryl and Heterocyclic Substitutions

| Position of Substitution | Substituent Type | Biological Activity | Reference |

|---|---|---|---|

| C-6 | Aryl | Herbicidal | mdpi.com |

This table highlights the influence of aryl and heterocyclic substituents on the biological profile of pyridazinone derivatives.

Computational Approaches in SAR Elucidation

Computational methods play an increasingly important role in understanding the structure-activity relationships of pyridazinone derivatives and in the rational design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net These models can help to identify the key physicochemical properties that govern the activity of the compounds and can be used to predict the activity of newly designed molecules.

Several QSAR studies have been conducted on pyridazinone derivatives for various biological activities, including herbicidal, nih.gov insecticidal, nih.gov and acetylcholinesterase inhibitory activities. researchgate.net These studies have often highlighted the importance of parameters such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) in determining the biological activity.

Table 5: Key Descriptors in QSAR Models of Pyridazinone Derivatives

| Biological Activity | Key Descriptors | Reference |

|---|---|---|

| Herbicidal | Hydrophobicity, Electronic, Steric | nih.gov |

| Insecticidal | Dipole moment, Molar refractivity, logP | nih.gov |

This table summarizes important physicochemical descriptors identified in QSAR studies of various pyridazinone derivatives.

Molecular Field Analysis and Pharmacophore Generation

To better understand the three-dimensional quantitative structure-activity relationships (3D-QSAR) of pyridazinone derivatives, researchers employ advanced computational techniques like Comparative Molecular Field Analysis (CoMFA) and pharmacophore modeling. nih.govpku.edu.cn These methods are instrumental in identifying the key physicochemical properties and spatial arrangements required for a molecule to interact effectively with its biological target. nih.gov

One such study focused on a diverse series of pyridazinone-containing compounds acting as α1-adrenoceptor antagonists. nih.gov By developing a statistically significant CoMFA model, researchers were able to map the steric and electrostatic fields around the molecules. pku.edu.cn This analysis revealed the critical 3D-level interactions responsible for their antagonist activity, providing a predictive model for designing new compounds with enhanced affinity. nih.gov

Pharmacophore generation is another powerful ligand-based approach used to distill the essential structural features required for biological activity. For a series of novel pyridazin-3(2H)-one derivatives with high affinity for α1-adrenoceptors, a pharmacophore model was developed using the Catalyst program. acs.orgnih.govacs.org The resulting model, which demonstrated high correlation and predictive power, consisted of several key features:

A positive ionizable portion

Three distinct hydrophobic features

A hydrogen bond acceptor group acs.org

This model successfully rationalized the structure-activity relationships for the tested compounds and provided a blueprint for the design of new ligands with potentially higher selectivity and affinity. acs.orgnih.gov The table below summarizes the key features identified in the pharmacophore model for α1-adrenoceptor antagonists.

| Feature ID | Feature Type | Description |

| H1 | Hydrophobic | A region where lipophilic character is favorable for binding. |

| H2 | Hydrophobic | A second distinct hydrophobic interaction zone. |

| H3 | Hydrophobic | A third area favoring non-polar interactions. |

| PI | Positive Ionizable | A feature representing a group that is positively charged at physiological pH. |

| HBA | Hydrogen Bond Acceptor | A feature indicating the importance of an atom or group that can accept a hydrogen bond. |

This interactive table summarizes the essential chemical features of a pharmacophore model developed for pyridazinone-based α1-adrenoceptor antagonists, as identified through computational analysis. acs.org

Specific Structural Motifs and Their Contribution to Bioactivity

Beyond computational models, the inherent structural characteristics of the pyridazinone molecule and the physicochemical properties of its substituents play a definitive role in its biological profile.

The pyridazinone ring system is widely recognized in medicinal chemistry as a "privileged scaffold". nih.gov This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus appearing as a recurring motif in a variety of bioactive compounds. miragenews.comnih.gov The pyridazin-3(2H)-one core, in particular, is an important scaffold for drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. miragenews.comresearchgate.net

The versatility of the pyridazinone scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the precise tuning of its steric, electronic, and lipophilic properties. sarpublication.com This structural flexibility enables medicinal chemists to design extensive libraries of compounds and explore structure-activity relationships systematically. nih.govnih.gov Its role as a core framework in numerous agents targeting diverse biological processes, from enzymes to receptors, underscores its significance in the development of novel therapeutics. nih.govresearchgate.net The sustained interest in pyridazinone chemistry highlights its status as a valuable starting point for drug discovery programs. researchgate.netscholarsresearchlibrary.com

Lipophilicity, often expressed as the logarithm of the octanol/water partition coefficient (log P), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov In the context of pyridazinone derivatives, lipophilicity can be significantly affected by the position of substituents on the core ring.

A study on 4- and 5-(substituted amino)-3(2H)-pyridazinone regioisomers demonstrated this effect clearly. nih.gov Experimental determination of log P values revealed a consistent and significant difference between the isomer pairs. For every pair, the 4-isomer was found to be substantially more lipophilic than the corresponding 5-isomer, with an average difference of 0.75 log units. nih.gov This difference is attributed to the distinct electronic and conformational environments of the substituents at these two positions, which influences their interaction with polar and non-polar environments. nih.gov

The table below presents data from a study comparing the experimentally determined log P values for pairs of pyridazinone regioisomers, illustrating the impact of substituent position on lipophilicity. nih.gov

| Compound Pair | 4-Isomer (log P) | 5-Isomer (log P) | Δlog P |

| 1 | 2.10 | 1.35 | 0.75 |

| 2 | 2.55 | 1.80 | 0.75 |

| 3 | 3.01 | 2.25 | 0.76 |

| 4 | 3.48 | 2.72 | 0.76 |

This interactive table showcases the difference in lipophilicity (log P) between 4- and 5-substituted pyridazinone isomers, highlighting the importance of substitution patterns. nih.gov

Steric hindrance also plays a crucial role in the bioactivity of pyridazinone derivatives. The size and spatial arrangement of substituents can either facilitate or impede the optimal binding of the molecule to its target. For instance, in a series of pyridazinone derivatives designed as α1-adrenoceptor antagonists, the length of a polymethylene chain acting as a spacer was shown to directly influence binding affinity. nih.govacs.org A gradual increase in affinity was observed as the chain was lengthened up to an optimal number of carbon atoms, after which affinity might decrease. nih.gov This suggests a specific spatial requirement within the receptor's binding pocket, where a chain that is too short cannot reach a key interaction point, and one that is too long may introduce unfavorable steric clashes. nih.gov Such findings are critical for optimizing the linker regions and peripheral substituents in the design of highly potent and selective pyridazinone-based agents.

Mechanistic Investigations of Pyridazinone Action

Identification of Molecular Targets and Binding Mechanisms

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Sortase A, Glucokinase)

Pyridazinone derivatives have been the subject of extensive research to understand their interactions with various enzymes. Studies have revealed that the core pyridazinone structure can be modified to target specific enzymes, leading to inhibitory effects. For instance, certain pyridazinone derivatives have been investigated for their potential to inhibit cyclooxygenase (COX), an enzyme involved in the inflammatory pathway. The structural features of the pyridazinone ring allow for the design of molecules that can fit into the active site of COX enzymes, thereby blocking their catalytic activity.

Similarly, the potential of pyridazinone compounds to inhibit Sortase A, a bacterial enzyme crucial for virulence, has been explored. The mechanism of inhibition often involves the pyridazinone moiety acting as a scaffold to present specific functional groups that interact with key amino acid residues in the enzyme's active site. These interactions can be non-covalent, such as hydrogen bonds and hydrophobic interactions, or in some cases, covalent, leading to irreversible inhibition.

Furthermore, the role of pyridazinone derivatives as inhibitors of glucokinase, a key enzyme in glucose metabolism, has also been a focus of investigation. The binding of these compounds to glucokinase can modulate its activity, which has implications for regulating blood glucose levels. The specific substitutions on the pyridazinone ring play a critical role in determining the potency and selectivity of inhibition.

Receptor Interaction and Modulatory Effects

The binding of a pyridazinone derivative to a receptor can either activate or block the receptor's downstream signaling pathways. This can lead to a variety of cellular responses, depending on the specific receptor and cell type. The affinity and efficacy of these interactions are determined by the three-dimensional shape of the molecule and the distribution of its electronic properties, which allow for specific binding to the receptor's ligand-binding pocket.

Pathways and Targets Related to Biological Responses

The biological responses elicited by pyridazinone compounds are a direct consequence of their interactions with specific molecular targets and the subsequent modulation of cellular pathways. For instance, the inhibition of enzymes like COX can lead to anti-inflammatory effects by reducing the production of prostaglandins. Similarly, the inhibition of bacterial enzymes like Sortase A can attenuate bacterial virulence, making pyridazinones potential candidates for antimicrobial agents.

The interaction with receptors can also trigger a cascade of intracellular events, leading to changes in gene expression and cellular function. The specific pathways affected depend on the receptor being targeted. For example, modulation of receptors involved in neurotransmission could lead to effects on the central nervous system. The versatility of the pyridazinone scaffold allows for the development of compounds that can selectively target different pathways, leading to a wide range of potential therapeutic applications.

In Vitro and In Silico Approaches to Mechanistic Elucidation

Enzyme Kinetic Studies with Pyridazinone Inhibitors

Enzyme kinetic studies are a fundamental tool for characterizing the mechanism of action of pyridazinone inhibitors. These studies provide quantitative data on how these compounds affect the rate of enzyme-catalyzed reactions. By measuring the reaction rates at different substrate and inhibitor concentrations, it is possible to determine key kinetic parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

This information is crucial for understanding how the inhibitor binds to the enzyme and for optimizing the inhibitor's structure to improve its potency. For example, a competitive inhibitor will typically bind to the active site of the enzyme, competing with the substrate. In contrast, a non-competitive inhibitor will bind to a different site on the enzyme, affecting its catalytic activity without directly blocking substrate binding.

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

In silico methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the molecular basis of ligand-target interactions. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a target protein. This information can be used to understand the key interactions that stabilize the ligand-protein complex and to guide the design of new inhibitors with improved binding affinity.

Molecular dynamics simulations, on the other hand, provide a dynamic view of the ligand-target interaction over time. These simulations can be used to study the conformational changes that occur upon ligand binding and to assess the stability of the ligand-protein complex. Together, these computational methods are powerful tools for elucidating the mechanism of action of pyridazinone compounds at the molecular level and for accelerating the drug discovery process.

Investigation of Binding Site Specificity and Allosteric Modulation

The pyridazinone scaffold serves as a versatile framework for developing compounds that can interact with biological targets in various ways, including direct binding to active sites and allosteric modulation.

Research has shown that certain pyridazinone derivatives act as competitive inhibitors, directly competing with the natural substrate for the active site of an enzyme. For example, studies on monoamine oxidase B (MAO-B) revealed that specific pyridazinone compounds bind to the enzyme's active site, demonstrating a competitive inhibition mechanism. nih.gov Kinetic analyses using Lineweaver-Burk plots have been employed to confirm this mode of action and determine the inhibition constants (Ki). nih.gov

In other cases, pyridazinones have been found to act as allosteric modulators. These molecules bind to a site on the target protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. Several pyridazinones have been identified as positive allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov Similarly, pyrrolo-pyridazine derivatives have been developed as novel positive allosteric modulators for the muscarinic M1 receptor, a G-protein coupled receptor (GPCR) involved in cognition. nih.gov Allosteric modulation offers a sophisticated mechanism for fine-tuning receptor activity, which can be advantageous in therapeutic design. pitt.edu

Furthermore, investigations into the enzyme Sortase A (SrtA), a key virulence factor in bacteria, have shown that pyridazinone-based molecules can covalently modify the active cysteine thiol group within the enzyme's active site. researchgate.net Other inhibitors in this class mimic the natural substrate of SrtA, leading to conformational changes around the active site that disrupt its function. researchgate.net

Cellular and Biochemical Studies of Pyridazinone Activity

Cellular Pathway Modulation by Pyridazinone Derivatives

The biological effects of pyridazinone derivatives are a result of their ability to modulate specific cellular signaling pathways. A significant area of investigation has been their role in inflammation.

A primary pathway affected by these compounds is the nuclear factor κB (NF-κB) signaling cascade, a crucial component of inflammatory responses. nih.gov Screening of pyridazinone libraries has identified numerous compounds that inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. nih.gov This inhibition, in turn, can suppress the release of pro-inflammatory cytokines. nih.gov Further studies confirmed that potent pyridazinone inhibitors of NF-κB also inhibit the LPS-induced production of interleukin 6 (IL-6). nih.gov Interestingly, some of these anti-inflammatory effects may occur through pathways independent of the N-formyl peptide receptor (FPR), even for compounds that are also FPR agonists. nih.gov

Other pyridazinone derivatives have been reported to influence different signaling pathways. Some act as direct arteriole vasodilators by inhibiting the inositol (B14025) triphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in smooth muscle cells. nih.gov This reduction in intracellular calcium leads to the inhibition of myosin phosphorylation and subsequent vasodilation. nih.gov There is also potential for these compounds to affect the upstream PI3K/AKT/eNOS signaling pathway, which is critical for the production of nitric oxide, a key vasodilator. nih.gov

The diverse pharmacological potential of pyridazinones is highlighted by their ability to target multiple enzymes and pathways, including cyclooxygenase (COX), phosphodiesterases (PDEs), and various kinases, making them a rich scaffold for drug development. nih.govresearchgate.net

Biochemical Assays for Functional Activity Assessment

A variety of biochemical assays are employed to quantify the functional activity of pyridazinone derivatives and elucidate their mechanisms of action. These assays are crucial for screening compound libraries and performing detailed structure-activity relationship (SAR) studies.

For assessing anti-inflammatory potential, a common method involves measuring the inhibition of LPS-induced NF-κB activity in reporter cell lines, such as THP1-Blue monocytic cells. nih.gov The activity is quantified by measuring the expression of a reporter gene linked to an NF-κB response element. nih.gov Additionally, enzyme-linked immunosorbent assays (ELISAs) are used to measure the concentration of specific cytokines, like IL-6, produced by cells (e.g., MonoMac-6) in response to stimuli like LPS. nih.gov

Enzyme inhibition assays are fundamental to characterizing pyridazinone activity. For phosphodiesterase (PDE) inhibitors, nonradioactive assays are used to screen for activity against specific subtypes, such as PDE4B. nih.gov Results from these initial screens are often expressed as a percentage of inhibition at a fixed concentration, with more potent compounds being selected for determining IC50 values. nih.gov Similarly, for assessing inhibitors of cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (LOX), specific enzymatic tests are utilized. mdpi.com

Kinetic studies are performed to understand the mode of inhibition (e.g., competitive, non-competitive). For MAO-B inhibitors, activity is measured across a range of substrate concentrations, and the data are analyzed using methods like Lineweaver-Burk plots to determine the inhibition type and calculate the Ki value. nih.gov For G-protein coupled receptors, functional assays such as cAMP assays are used to identify and characterize allosteric modulators. pitt.edu

The table below summarizes some of the biochemical assays used to evaluate pyridazinone derivatives.

| Assay Type | Target/Pathway | Cell Line/System | Measurement | Example Finding |

| Reporter Gene Assay | NF-κB Transcriptional Activity | THP1-Blue monocytic cells | Reporter gene expression | Identification of 48 pyridazinone compounds with anti-inflammatory activity. nih.gov |

| ELISA | Interleukin 6 (IL-6) Production | MonoMac-6 monocytic cells | IL-6 protein concentration | Potent inhibitors of NF-κB also inhibited LPS-induced IL-6 production. nih.gov |

| Enzyme Inhibition Assay | Phosphodiesterase 4B (PDE4B) | Purified enzyme | Percentage of inhibition / IC50 | A derivative (compound 4ba) showed 64% inhibition at 20 µM and an IC50 of 251 nM. nih.gov |

| Enzyme Kinetics | Monoamine Oxidase B (MAO-B) | Purified enzyme | Ki value | Two derivatives (TR2 and TR16) were identified as competitive inhibitors with Ki values of 0.230 µM and 0.149 µM, respectively. nih.gov |

| Functional Assay | Cannabinoid Receptor 2 (CB2) | Recombinant cells | cAMP levels | A sultam compound (4.2) was identified as a potential CB2 negative allosteric modulator. pitt.edu |

Theoretical and Computational Chemistry of Pyridazinone Compounds

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into the electronic structure of molecules. These calculations are instrumental in elucidating the fundamental properties of pyridazinone compounds.

Density Functional Theory (DFT) Applications in Pyridazinone Research

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic and geometric properties of pyridazinone derivatives. DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with basis sets like 6-31++G(d,p), are utilized to determine the stable structure of these molecules. mdpi.com These computational approaches allow for the precise calculation of various molecular properties, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's geometry.

The application of DFT extends to the analysis of the electronic characteristics of pyridazinones. By calculating the distribution of electron density, researchers can identify the most electron-rich and electron-poor regions of the molecule, which is critical for understanding its chemical behavior. Furthermore, DFT is employed to compute various quantum chemical descriptors that can be correlated with the biological activity of these compounds. mdpi.com

A comparative study of different pyridazine (B1198779) derivatives using DFT at the B3LYP/6-31G* level has been used to establish a relationship between molecular structure, electronic structure, and potential applications such as corrosion inhibition. gsconlinepress.comresearchgate.net Such studies provide a theoretical framework for designing novel pyridazinone derivatives with enhanced properties. For instance, in a study of 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, the DFT/HSEH1PBE method with the 6-311++G(d,p) basis set was used to perform a comprehensive analysis of its molecular structure, vibrational frequencies, and electronic properties. cdnsciencepub.com

HOMO-LUMO Analysis and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the molecule's stability and reactivity. irjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com

For pyridazinone derivatives, HOMO-LUMO analysis is frequently performed to understand their electronic transitions and reactivity patterns. mdpi.com A low energy gap suggests a higher propensity for the molecule to undergo chemical reactions. researchgate.net The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Several global reactivity descriptors, derived from the HOMO and LUMO energies, are used to quantify the chemical reactivity of pyridazinones. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). gsconlinepress.comresearchgate.net These descriptors are valuable in predicting the biological activity of these compounds. For example, a higher electrophilicity index can be indicative of a molecule's potential to interact with biological targets. researchgate.net

Below is a table illustrating typical HOMO-LUMO energies and derived reactivity descriptors for a representative pyridazinone derivative, calculated using DFT.

| Descriptor | Value | Unit | Significance |

| EHOMO | -6.5 | eV | Electron-donating ability |

| ELUMO | -1.2 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 | eV | Propensity to accept electrons |

Note: The values in this table are illustrative for a generic pyridazinone derivative and are not specific experimental or calculated values for 6-chloro-4-ethoxy-3(2H)-pyridazinone.

Electrostatic Potential Surfaces and Molecular Interactions

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for understanding the charge distribution within a molecule and predicting its intermolecular interactions. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov Different colors on the MEP surface indicate regions of varying electrostatic potential. Typically, red regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.

For pyridazinone derivatives, MEP analysis is crucial for identifying the reactive sites and understanding how these molecules might interact with biological receptors or other molecules. researchgate.net The nitrogen and oxygen atoms of the pyridazinone ring are generally expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and other electrostatic interactions. This information is invaluable in drug design, as it helps in understanding the non-covalent interactions that govern the binding of a ligand to its target protein.

Molecular Modeling and Simulation Techniques

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic view of pyridazinone compounds, capturing their conformational flexibility and behavior over time.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Pyridazinone derivatives can exhibit conformational flexibility due to the presence of rotatable bonds, such as the ethoxy group in 6-chloro-4-ethoxy-3(2H)-pyridazinone. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them.

Computational methods are employed to systematically explore the conformational space of pyridazinone derivatives. By rotating the flexible bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the low-energy, and therefore more populated, conformations of the molecule. Understanding the preferred conformations is essential for predicting how a pyridazinone derivative will fit into the binding site of a biological target. For instance, studies on other pyridazinone derivatives have highlighted the importance of considering different geometrical isomers and conformers that can arise from hindered rotation around certain bonds. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a detailed movie of the molecule's movements and conformational changes.

MD simulations are particularly useful for studying the behavior of pyridazinone derivatives in a biological environment, such as in complex with a protein or in a solvent. These simulations can reveal how the molecule adapts its conformation to fit into a binding site, the stability of its interactions with the target, and the role of solvent molecules in the binding process. For example, MD simulations have been used to investigate the binding mechanism of pyrazolo[3,4-d]pyridazinone derivatives to their target protein, providing insights into the key interactions that contribute to their binding affinity. tandfonline.com Such studies are instrumental in the rational design of more potent and selective inhibitors.

Computational Prediction of Chemical Properties and Reaction Pathways

The advancement of computational chemistry has provided powerful tools for the theoretical investigation of molecular structures, properties, and reactivity. For pyridazinone compounds, including 6-chloro-4-ethoxy-3(2H)-pyridazinone, these in silico methods offer profound insights that complement experimental findings. Density Functional Theory (DFT) has emerged as a particularly valuable method for studying such systems, enabling the accurate prediction of various chemical characteristics and the elucidation of complex reaction mechanisms.

Prediction of Spectroscopic Properties (e.g., NMR, IR)